
5-Methylbarbituric acid
Overview
Description
5-Methylbarbituric acid (5-MBA), a pyrimidine derivative, is a key intermediate in microbial catabolism of thymine. It is structurally characterized by a barbituric acid core (a pyrimidine-2,4,6-trione) with a methyl group substituted at the C5 position. This compound plays a critical role in oxidative degradation pathways of thymine in bacteria such as Escherichia coli and Nocardia corallina . Unlike its parent compound, barbituric acid (formed from uracil), 5-MBA exhibits distinct metabolic stability and biochemical interactions due to its methyl substitution .
Preparation Methods
The synthesis of 5-Methylbarbituric acid typically involves the condensation of monoalkyl or dialkyl malonic esters with urea or alkylated ureas in the presence of sodium ethoxide . The reaction is carried out under reflux conditions in ethanol for several hours. The general steps are as follows:
Preparation of Sodium Ethoxide: Sodium is dissolved in absolute ethanol.
Condensation Reaction: Monoalkyl or dialkyl malonic ester is reacted with urea in the presence of sodium ethoxide.
Crystallization: The reaction mixture is acidified and left to crystallize, yielding this compound.
Industrial production methods follow similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent production quality.
Chemical Reactions Analysis
5-Methylbarbituric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the pyrimidine ring.
Common reagents used in these reactions include bromine for halogenation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Recent studies have indicated that 5-methylbarbituric acid and its derivatives exhibit significant antimicrobial properties. For instance, synthesized compounds derived from this compound showed enhanced antimicrobial activity compared to their parent compounds, making them potential candidates for developing new antimicrobial agents .
Cancer Treatment
The compound has also been explored for its potential in cancer therapy. Research demonstrates that derivatives of this compound can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. Specifically, certain derivatives have shown selective inhibition of MMP-9 over MMP-2, suggesting their utility as targeted therapies in oncology .
Antiangiogenic Properties
In studies assessing antiangiogenic activity, this compound derivatives were evaluated using the rat aortic ring assay. These compounds demonstrated a reduction in vascular outgrowth, indicating their potential role in inhibiting angiogenesis—a critical process in tumor growth and metastasis .
Biochemical Applications
Enzyme Inhibition
this compound has been investigated for its ability to inhibit enzymes such as xanthine oxidase. This enzyme is crucial in purine metabolism, and its inhibition may provide therapeutic benefits in conditions like gout. The structure-activity relationship studies indicate that modifications at the 5-position can significantly influence enzyme inhibitory activity .
Nonenzymatic Decomposition Studies
Research into the nonenzymatic decomposition of this compound has provided insights into its stability and degradation pathways. Understanding these mechanisms is essential for evaluating the compound's shelf-life and efficacy in pharmaceutical formulations .
Materials Science Applications
Nanosciences and Coordination Chemistry
Barbituric acid derivatives, including this compound, have been explored for their applications in nanosciences and coordination chemistry. Their ability to form coordination complexes with various metal ions opens avenues for developing novel materials with unique properties .
Case Studies
Mechanism of Action
The primary mechanism of action of 5-Methylbarbituric acid involves modulation of GABA-A receptors. It does not act as an agonist or antagonist but affects the receptor-ionophore complex, enhancing the inhibitory effects of GABA . This modulation prolongs the opening of chloride channels, leading to increased neuronal inhibition.
Comparison with Similar Compounds
Structural Differences and Crystallographic Properties
5-MBA differs from other barbiturates in substituent type and position, influencing molecular conformation and physicochemical behavior:
Key Insight : Alkyl or aryl substitutions at C5 significantly alter molecular geometry and intermolecular interactions, impacting solubility and melting points .
Metabolic Pathways and Enzymatic Interactions
This compound
- Formation: Generated via enzymatic oxidation of thymine by thymine oxidase in Nocardia corallina and E. coli .
Barbituric Acid
- Formation : Produced from uracil via uracil oxidase .
- Fate : Hydrolyzed by barbiturase into urea and malonic acid, which enter the urea cycle and fatty acid synthesis, respectively .
5-Ethylbarbituric Acid Derivatives
- Synthesis : Prepared via Pd-C catalyzed hydrogenation or condensation reactions .
- Applications : Used in pharmaceuticals (e.g., sedatives) due to enhanced lipid solubility from alkyl groups .
Key Insight : Methyl substitution at C5 in 5-MBA confers metabolic inertness, distinguishing it from degradable analogs like barbituric acid .
Physicochemical and Functional Properties
Biological Activity
5-Methylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a methyl group at the fifth position of the barbituric acid structure. This modification influences its biological activity and pharmacokinetic properties compared to other barbiturates.
Pharmacological Effects
Sedative and Hypnotic Properties
this compound exhibits significant sedative effects due to its action on the central nervous system (CNS). It enhances the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased sedation and reduced anxiety levels. This mechanism is similar to that of other barbiturates, which have been widely used in clinical settings for treating insomnia and anxiety disorders .
Antimicrobial Activity
Recent studies have indicated that this compound derivatives possess antimicrobial properties. For instance, synthesized compounds based on this compound showed effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . This suggests potential applications in developing new antimicrobial agents.
Synthesis
The synthesis of this compound typically involves the reaction of urea with malonic acid derivatives. The following table summarizes different methods and yields associated with the synthesis of this compound:
Synthesis Method | Reactants | Yield (%) |
---|---|---|
Urea + Malonic Acid | Urea, Malonic Acid | 28% |
Rhodium-Catalyzed Arylation | 5-Diazobarbituric Acid + Arenes | High yield (specifics not provided) |
Case Studies
-
Synergistic Effects with Sulfanilamides
A study highlighted the synergistic effects of this compound when combined with sulfanilamide antibiotics. The combination demonstrated enhanced antibacterial activity compared to individual components, suggesting potential for improved therapeutic strategies in treating infections . -
Antimicrobial Screening
In a recent investigation, a series of barbituric acid derivatives, including this compound, were screened for their antimicrobial activities. The results indicated that modifications at the 5-position significantly affected the compounds' efficacy against various pathogens, emphasizing the importance of structural variations in developing new drugs .
Research Findings
Research has shown that this compound can undergo nonenzymatic decomposition, which may influence its stability and efficacy as a therapeutic agent . Additionally, studies have explored its interactions with matrix metalloproteinases (MMPs), suggesting potential applications in cancer treatment due to its ability to inhibit these enzymes involved in tumor progression .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 5-methylbarbituric acid, and how do enzymatic routes differ from chemical synthesis?
- Methodological Answer : this compound is synthesized via two primary routes:
- Chemical Synthesis : Cyclocondensation of malonic acid derivatives with urea or thiourea in the presence of sodium ethoxide, as described for barbiturate derivatives . Modifications include substituting malonate with methylmalonate to introduce the 5-methyl group.
- Enzymatic Synthesis : Bacterial enzymes (e.g., E. coli) oxidize thymine to this compound via a pathway involving thymine dehydrogenase and this compound hydrolase . This method avoids harsh reagents and is stereospecific but requires optimized microbial cultures .
- Key Consideration : Enzymatic routes yield higher specificity but face scalability challenges compared to chemical methods.
Q. Which analytical techniques are critical for characterizing this compound purity and structure?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 210–220 nm .
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methyl group at C5) and tautomeric forms in DMSO-d6 or D2O .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ions (e.g., m/z 209.1 for ) and fragmentation patterns .
- Melting Point Analysis : Verifies consistency with literature values (e.g., ~250°C for anhydrous forms) .
Advanced Research Questions
Q. How does this compound participate in microbial pyrimidine degradation pathways, and what contradictions exist in experimental data?
- Methodological Answer :
- Role in Metabolism : In Corynebacterium and Mycobacterium, thymine is oxidized to this compound, which is hydrolyzed to urea and methylmalonic acid . This pathway provides nitrogen and carbon sources under ammonia-limited conditions .
- Data Contradictions :
- E. coli Studies : Evidence from E. coli K12S suggests this compound is not an intermediate in uracil degradation, as barbituric acid formation is absent in uracil catabolism . This contrasts with earlier reports of thymine-to-5-methylbarbituric acid conversion in other bacterial strains .
- Resolution : Strain-specific enzymatic capabilities (e.g., presence/absence of thymine dehydrogenase) may explain discrepancies. Researchers should validate pathways using knockout mutants or isotopic tracing .
Q. What strategies optimize the yield of this compound in enzymatic synthesis?
- Methodological Answer :
- Substrate Engineering : Use thymine analogs (e.g., C-labeled thymine) to track conversion efficiency via LC-MS .
- Enzyme Immobilization : Stabilize thymine dehydrogenase on chitosan beads to enhance reusability and reaction kinetics .
- Cofactor Supplementation : Add NAD (0.5–1 mM) to sustain dehydrogenase activity in cell-free extracts .
- pH Control : Maintain pH 8.0–8.5 (Tris-HCl buffer) to favor enzyme stability and substrate solubility .
Q. How do structural modifications at the C5 position of barbituric acid derivatives affect their physicochemical properties?
- Methodological Answer :
- Case Study : Compare this compound with derivatives like 5-ethyl-5-phenylbarbituric acid (phenobarbital):
- Lipophilicity : Methyl groups reduce logP (measure of hydrophobicity) compared to phenyl/ethyl substituents, impacting membrane permeability .
- Tautomerism : The 5-methyl group stabilizes the keto-enol tautomer, altering UV absorbance profiles (e.g., λmax shifts from 240 nm to 255 nm) .
- Experimental Design : Use computational tools (e.g., DFT calculations) to predict tautomeric preferences, followed by spectroscopic validation .
Q. Data Interpretation & Reproducibility
Q. How should researchers address inconsistencies in reported enzymatic activities for this compound synthesis across studies?
- Methodological Answer :
- Standardize Assays : Use defined protocols (e.g., fixed substrate concentrations: 2 mM thymine, 37°C, pH 8.0) to minimize variability .
- Control Experiments : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic oxidation .
- Cross-Validate with Mutants : Test thymine dehydrogenase knockout strains to confirm pathway specificity .
Q. What are the best practices for ensuring reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Documentation : Report detailed reaction conditions (solvent, catalyst, temperature) and purification steps (e.g., recrystallization solvents) .
- Reference Standards : Use NIST-certified this compound (when available) for calibration in HPLC and MS .
- Open Data : Share raw NMR/HPLC files in supplementary materials to enable peer validation .
Properties
IUPAC Name |
5-methyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMAEJQBTWAPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178880 | |
Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-22-3 | |
Record name | 5-Methylbarbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2417-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylbarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylbarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYLBARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUR44R5FYX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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